molecular formula C8H7NO B12409256 5-Hydroxyindole-d5

5-Hydroxyindole-d5

Cat. No.: B12409256
M. Wt: 138.18 g/mol
InChI Key: LMIQERWZRIFWNZ-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyindole-d5 is a deuterated form of 5-Hydroxyindole, a compound that plays a significant role in various biological processes. The deuterium labeling (d5) is used to trace the compound in metabolic studies due to its stability and distinguishable mass from its non-deuterated counterpart. 5-Hydroxyindole is a derivative of indole, a fundamental structure in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5-Hydroxyindole involves the Nenitzescu synthesis, which uses quinones and enamines as starting materials. Calcium iodide (CaI2) is often used as a catalyst in this reaction, which offers advantages such as non-toxicity, simplicity in work-up, and functional group tolerance . The reaction typically proceeds in polar solvents like dichloromethane (DCM), cyclopentyl methyl ether, or γ-valerolactone, with DCM providing the highest yield .

Industrial Production Methods

Industrial production of 5-Hydroxyindole-d5 may involve similar synthetic routes but scaled up with optimizations for yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyindole-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent indole structure.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives.

Scientific Research Applications

5-Hydroxyindole-d5 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxyindole-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in research applications, enabling detailed analysis of metabolic pathways and interactions.

Properties

Molecular Formula

C8H7NO

Molecular Weight

138.18 g/mol

IUPAC Name

2,3,4,6,7-pentadeuterio-1H-indol-5-ol

InChI

InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H/i1D,2D,3D,4D,5D

InChI Key

LMIQERWZRIFWNZ-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1NC(=C2[2H])[2H])[2H])O)[2H]

Canonical SMILES

C1=CC2=C(C=CN2)C=C1O

Origin of Product

United States

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